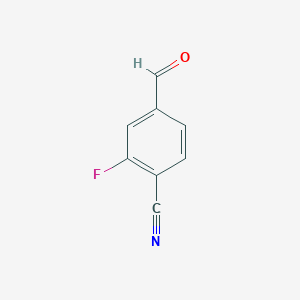

2-Fluoro-4-formylbenzonitrile

Description

Significance of Fluorinated Benzonitrile (B105546) Derivatives in Synthetic Chemistry and Allied Disciplines

Fluorinated benzonitrile derivatives are a class of organic compounds that have garnered considerable attention in synthetic chemistry, medicinal chemistry, and materials science. ontosight.ai The incorporation of a fluorine atom into a benzonitrile framework imparts unique chemical and physical properties. alfa-chemistry.com Fluorine's high electronegativity and small atomic size can significantly alter the electronic properties, lipophilicity, metabolic stability, and binding affinity of molecules. frontiersin.orgresearchgate.netnih.gov

In medicinal chemistry, the introduction of fluorine is a widely used strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.netnih.gov Fluorination can improve metabolic stability by blocking sites susceptible to oxidation, leading to a longer biological half-life. frontiersin.orgresearchgate.net Furthermore, the strategic placement of fluorine atoms can increase a drug's potency and bioavailability. nih.gov Consequently, fluorinated compounds, including benzonitrile derivatives, are integral to the development of new pharmaceuticals, with applications in anticancer, antiviral, and anti-inflammatory agents. scirp.org For instance, certain fluorinated benzonitriles have shown potential as inhibitors of enzymes like PARP and tyrosine kinases, which are crucial targets in cancer therapy. chemicalbook.comgoogle.com

Beyond pharmaceuticals, fluorinated benzonitriles serve as crucial building blocks in the agrochemical industry for creating more effective herbicides and pesticides. chemimpex.comlookchem.com In materials science, these compounds are utilized in the development of advanced materials such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs). chemimpex.comossila.com The unique electronic characteristics of the fluorinated benzonitrile core make it a popular component for constructing molecules with specific photophysical properties, including those exhibiting thermally activated delayed fluorescence (TADF). worktribe.com The versatility of these derivatives allows for the synthesis of complex molecules with tailored functionalities for a wide range of applications. chemimpex.comnetascientific.com

Overview of Research Trajectories for 2-Fluoro-4-formylbenzonitrile as a Versatile Intermediate

This compound, with the chemical formula C₈H₄FNO, is recognized as a key versatile intermediate in organic synthesis. chemimpex.com Its structure, featuring a fluorine atom, a formyl group (-CHO), and a nitrile group (-C≡N) on a benzene (B151609) ring, provides multiple reactive sites for further chemical modifications. chemimpex.comlookchem.com This trifunctional nature makes it a valuable precursor for synthesizing a wide array of more complex molecules. chemimpex.com

Its utility is highlighted by its role as a precursor in the synthesis of various heterocyclic compounds and other complex organic molecules. chemimpex.com While specific, detailed research findings on the direct use of this compound are often proprietary or part of broader synthetic studies, its positional isomer, 2-Fluoro-5-formylbenzonitrile (B141211), serves as a well-documented example of the utility of this class of compounds. 2-Fluoro-5-formylbenzonitrile is a key intermediate in the synthesis of Olaparib, a PARP inhibitor used in cancer treatment. chemicalbook.com This underscores the potential of such fluorinated formylbenzonitriles as critical components in the development of targeted therapies. The strategic placement of the functional groups on the benzene ring is crucial, as different isomers can serve as intermediates for distinct target molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 101048-76-4 |

| Molecular Formula | C₈H₄FNO |

| Molecular Weight | 149.12 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | 86-90 °C |

| Synonyms | 4-Cyano-3-fluorobenzaldehyde |

| Data sourced from multiple chemical suppliers and databases. chemimpex.com |

Table 2: Related Fluorinated Benzonitrile Compounds in Research

| Compound Name | CAS Number | Key Application/Significance |

| 2-Fluoro-5-formylbenzonitrile | 218301-22-5 | Intermediate in the synthesis of PARP inhibitors like Olaparib. chemicalbook.comchembk.com |

| 3,4-Difluorobenzonitrile | 64248-62-0 | Intermediate for fluorinated pharmaceuticals and agrochemicals. |

| 2,4-Difluorobenzonitrile | 3939-09-1 | Building block for OLED materials, photoredox catalysts, and APIs. ossila.com |

| 3-Fluorobenzonitrile | Not specified | Versatile building block for pharmaceuticals and agrochemicals. ontosight.ai |

| This table provides examples of related compounds to illustrate the broader research context. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUPCEIJNBAAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458977 | |

| Record name | 2-Fluoro-4-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101048-76-4 | |

| Record name | 2-Fluoro-4-formylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101048-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-formylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Fluoro 4 Formylbenzonitrile

Strategies for the Preparation of 2-Fluoro-4-formylbenzonitrile

The synthesis of this compound can be approached through various established and innovative pathways, each with considerations for efficiency, selectivity, and functional group compatibility.

Established Synthetic Pathways and Precursor Chemistry

An established method for the synthesis of this compound involves the oxidation of the corresponding alcohol precursor, 2-fluoro-4-(hydroxymethyl)benzonitrile. This transformation can be efficiently achieved using pyridinium (B92312) chlorochromate (PCC) in a suitable solvent such as methylene (B1212753) chloride. This method is known for its high yield, typically around 90%. chemicalbook.com

A common strategy for introducing the nitrile group is through the cyanation of a halogenated precursor. For instance, a related isomer, 2-fluoro-5-formylbenzonitrile (B141211), is synthesized by the reaction of 3-bromo-4-fluorobenzaldehyde (B1265969) with cuprous cyanide (CuCN) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures. guidechem.com This suggests that a plausible and established pathway to this compound would involve the cyanation of 4-bromo-2-fluorobenzaldehyde. The precursor, 4-bromo-2-fluorobenzonitrile, is a known compound and its synthesis provides a starting point for such a route. chemicalbook.com

Another potential precursor is 2-fluoro-4-nitrobenzonitrile (B1302158), which could undergo reduction of the nitro group followed by diazotization and a Sandmeyer-type reaction to install the formyl group, although this route is more complex. The synthesis of 2-fluoro-4-nitrobenzonitrile itself can be achieved from 2-fluoro-4-nitroaniline (B181687) through a diazotization-bromination sequence followed by cyanation. google.com

Innovations in Synthetic Efficiency and Selectivity

Innovations in the synthesis of related benzonitriles highlight a trend towards developing more efficient, cost-effective, and safer processes. For example, a patented method for the preparation of 2-fluoro-5-formylbenzonitrile emphasizes a route that avoids the use of highly toxic reagents like liquid bromine and cuprous cyanide, which are often employed in traditional methods. google.com This innovative approach involves a multi-step process starting from o-fluorobenzonitrile, which undergoes a reaction with an aldehyde and a halide under acidic conditions, followed by hydrolysis and oxidation to yield the final product. google.com Such a strategy, if adapted for the 4-formyl isomer, would represent a significant advancement in synthetic efficiency and safety.

The direct and selective formylation of aromatic C-H bonds is another area of innovation. While not specifically documented for 2-fluorobenzonitrile (B118710) to produce the 4-formyl isomer, methods for the regioselective formylation of other aromatic compounds are being developed, which could potentially be applied to this system in the future.

Considerations for Functional Group Compatibility in Synthesis

The synthesis of this compound requires careful consideration of the compatibility of its functional groups—the fluoro, formyl, and nitrile moieties—with the reaction conditions employed. The formyl group is particularly sensitive to both oxidizing and reducing agents and can participate in various nucleophilic addition and condensation reactions.

During multi-step syntheses, it may be necessary to protect the aldehyde functionality to prevent unwanted side reactions. A common strategy for protecting aldehydes is the formation of acetals, which are stable under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve organometallic reagents. pressbooks.pub For example, the formyl group can be protected as a cyclic acetal (B89532) by reacting it with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. This protecting group can be readily removed by acidic hydrolysis to regenerate the aldehyde at a later stage of the synthesis. pressbooks.pub

The nitrile and fluoro groups are generally more robust. However, harsh acidic or basic conditions can lead to the hydrolysis of the nitrile group to a carboxylic acid or an amide. The fluorine atom is typically stable, but strong nucleophiles under certain conditions could potentially displace it via nucleophilic aromatic substitution, although this is less likely given the presence of the electron-withdrawing nitrile and formyl groups.

Reactivity and Functional Group Interconversions of this compound

The chemical reactivity of this compound is dominated by the electrophilic nature of the aldehyde's carbonyl carbon, making it a prime target for nucleophilic attack.

Aldehyde Moiety Reactions: Nucleophilic Additions and Condensations

The formyl group of this compound readily undergoes nucleophilic addition and condensation reactions, which are fundamental transformations in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

A three-component condensation reaction involving 4-fluorobenzaldehyde, β-ketonitriles, and secondary cyclic amines has been developed, which proceeds via an initial Knoevenagel condensation followed by a nucleophilic aromatic substitution of the fluorine atom. mdpi.com Interestingly, an attempt to use 2-fluorobenzaldehyde (B47322) in a similar reaction was unsuccessful, suggesting that the position of the fluorine atom can significantly influence reactivity. mdpi.com

The Wittig reaction is a powerful and widely used method for the conversion of aldehydes and ketones to alkenes. organic-chemistry.orgwikipedia.org This reaction involves the treatment of the carbonyl compound with a phosphorus ylide, also known as a Wittig reagent.

A relevant example is the Wittig-type olefination of 4-formylbenzonitrile to synthesize 4-(2,2-difluorovinyl)benzonitrile. orgsyn.org In this procedure, 4-formylbenzonitrile is reacted with triphenylphosphine (B44618) and potassium 2-bromo-2,2-difluoroacetate in dimethylformamide (DMF) at 90°C. This reaction proceeds through the in-situ generation of a difluoromethylidenephosphorane, which then reacts with the aldehyde to form the gem-difluoroalkene. orgsyn.org Given the structural similarity, this compound is expected to undergo analogous Wittig-type olefination reactions with various phosphorus ylides to yield a diverse range of substituted alkenes. The presence of the fluorine atom on the aromatic ring is not expected to interfere with this transformation.

The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to give the alkene and triphenylphosphine oxide. organic-chemistry.orgwikipedia.org

Below is a data table summarizing the key reactions and precursors discussed:

| Reaction Type | Precursor(s) | Reagents and Conditions | Product | Reference(s) |

| Oxidation | 2-Fluoro-4-(hydroxymethyl)benzonitrile | Pyridinium chlorochromate (PCC), Methylene chloride | This compound | chemicalbook.com |

| Cyanation (analogous) | 3-Bromo-4-fluorobenzaldehyde | Cuprous cyanide (CuCN), N-Methyl-2-pyrrolidone (NMP), 170°C | 2-Fluoro-5-formylbenzonitrile | guidechem.com |

| Wittig-type Olefination (analogous) | 4-Formylbenzonitrile | Triphenylphosphine, Potassium 2-bromo-2,2-difluoroacetate, DMF, 90°C | 4-(2,2-Difluorovinyl)benzonitrile | orgsyn.org |

Formation of Imines and Related Derivatives

The formyl group (-CHO) of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. jetir.org This reaction is a fundamental transformation in organic chemistry, often catalyzed by a small amount of acid and driven to completion by the removal of water. operachem.commasterorganicchemistry.com

The general reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond of the imine. masterorganicchemistry.com The reaction conditions can be tailored based on the reactivity of the amine. For instance, reactions can be conducted in solvents like ethanol (B145695) or methanol, sometimes with the addition of a catalytic amount of glacial acetic acid, and may require heating to proceed at a reasonable rate. mediresonline.orgchemsociety.org.ng

| Reactants | Solvent | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aldehyde, Primary Amine | Methanol | Glacial Acetic Acid | Stirring at 60-80°C for 12-15 hours | Imine (Schiff Base) | mediresonline.org |

| Ketone, Primary Amine | Anhydrous Ether | None (Molecular Sieves used for water removal) | Stirring for 5 hours | Imine (Schiff Base) | operachem.com |

| 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, Benzaldehydes | Anhydrous Ethanol | None | Heated to dissolve, then room temperature | Schiff Base Derivatives | mdpi.com |

Nitrile Group Transformations and Derivatization Strategies

The nitrile group (-C≡N) of this compound is a versatile functional group that can be converted into a variety of other functionalities. researchgate.net

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. youtube.com This transformation is a common strategy in organic synthesis to introduce a carboxyl group. The reaction typically proceeds via an amide intermediate. youtube.com While complete hydrolysis to the carboxylic acid is common, the reaction can sometimes be stopped at the amide stage under milder basic conditions. youtube.com

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to aminomethyl-substituted aromatic compounds.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form heterocyclic compounds. A notable example is the formation of tetrazoles through a [3+2] cycloaddition reaction with an azide, typically sodium azide, often in the presence of a Lewis acid or an organocatalyst. nih.govorganic-chemistry.org Tetrazoles are important scaffolds in medicinal chemistry, often used as bioisosteres for carboxylic acids. beilstein-journals.org

| Transformation | Reagents | Product Functional Group | Significance | Reference |

|---|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid (-COOH) | Introduction of a carboxyl group. | youtube.com |

| Reduction | LiAlH₄, H₂/Catalyst | Primary Amine (-CH₂NH₂) | Synthesis of benzylamines. | researchgate.net |

| Tetrazole Formation | NaN₃, often with a catalyst | Tetrazole ring | Creates a bioisostere of a carboxylic acid. | nih.govorganic-chemistry.org |

Influence of Fluorine Substitution on Reaction Pathways and Reactivity

The fluorine atom at the 2-position of the benzonitrile (B105546) ring significantly influences the reactivity of both the formyl and nitrile groups. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). rsc.org

This electron-withdrawing nature has several consequences:

Increased Electrophilicity: The fluorine atom enhances the electrophilic character of the carbonyl carbon in the formyl group, making it more susceptible to nucleophilic attack, such as in imine formation. youtube.com

Activation for Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, along with the electron-withdrawing nitrile and formyl groups, activates the aromatic ring towards nucleophilic aromatic substitution. libretexts.org This makes the fluorine atom itself a potential leaving group if a strong nucleophile is used under appropriate conditions. In SNAr reactions, fluorine is often a better leaving group than other halogens because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com

Stabilization of Intermediates: In nucleophilic aromatic substitution reactions, the electron-withdrawing fluorine atom helps to stabilize the negatively charged intermediate (Meisenheimer complex) through its inductive effect. libretexts.org This stabilization is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group. libretexts.org

Catalytic Approaches in this compound Chemistry

Catalysis plays a crucial role in enhancing the efficiency and selectivity of reactions involving this compound.

Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂) or aluminum trichloride (B1173362) (AlCl₃) can be used to catalyze reactions like Friedel-Crafts acylation on related fluorinated aromatic compounds. google.com For this compound, a Lewis acid could further activate the formyl group towards nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions: While the fluorine atom can undergo SNAr, a more common strategy for forming new carbon-carbon or carbon-heteroatom bonds on an aromatic ring is through palladium-catalyzed cross-coupling reactions. If this compound were converted to a derivative containing a better leaving group for these reactions (like bromine or iodine, e.g., 3-bromo-4-fluorobenzaldehyde), it could participate in reactions like the Sonogashira coupling to introduce alkyne moieties. google.comsoton.ac.uk These reactions typically use a palladium catalyst, often in conjunction with a copper(I) co-catalyst. rsc.org

Catalytic Hydrogenation: The formyl group can be selectively reduced to a hydroxymethyl group (-CH₂OH) or the nitrile group to an aminomethyl group (-CH₂NH₂) using catalytic hydrogenation. The choice of catalyst (e.g., Pd/C, PtO₂, Raney Nickel) and reaction conditions (pressure, temperature, solvent) determines the selectivity of the reduction.

Computational and Spectroscopic Investigations of 2 Fluoro 4 Formylbenzonitrile and Its Derivatives

Quantum Chemical Studies and Molecular Modeling

Quantum chemical studies provide a microscopic perspective on the structure and electronic properties of 2-Fluoro-4-formylbenzonitrile. These computational methods are essential for understanding the molecule's behavior at a fundamental level.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Calculations, often performed using basis sets like B3LYP/6-311++G(d,p), are employed to optimize the molecular geometry and determine key structural parameters. analis.com.mynih.gov For this compound, DFT calculations predict a planar structure for the benzene (B151609) ring, with the nitrile and formyl groups lying in the same plane.

The presence of electron-withdrawing groups (fluoro, formyl, and cyano) influences the bond lengths and angles of the aromatic ring. The C-F bond length is a key parameter, as are the bond lengths of the C≡N and C=O groups. These theoretical calculations are crucial for interpreting experimental data and understanding the substituent effects on the molecule's geometry. researchgate.net

| Parameter | Description | Typical Calculated Value Range (Å or °) |

|---|---|---|

| C-C (ring) | Aromatic carbon-carbon bond lengths | 1.38 - 1.41 Å |

| C-F | Carbon-Fluorine bond length | ~1.35 Å |

| C-CN | Bond length between the ring and the nitrile carbon | ~1.45 Å |

| C≡N | Carbon-Nitrogen triple bond length in the nitrile group | ~1.15 Å |

| C-CHO | Bond length between the ring and the formyl carbon | ~1.48 Å |

| C=O | Carbon-Oxygen double bond length in the formyl group | ~1.22 Å |

| CCC (ring) | Internal bond angles of the benzene ring | 118 - 122 ° |

Natural Bond Orbital (NBO) Analysis for Delocalization and Bond Strength

Natural Bond Orbital (NBO) analysis is used to study charge delocalization, hyperconjugative interactions, and the stability of the molecule. dergipark.org.trresearchgate.net In this compound, NBO analysis reveals significant electron delocalization from the phenyl ring to the electron-withdrawing nitrile and formyl groups.

Analysis of Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbitals (HOMO-LUMO)

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov For this compound, the MESP map shows negative potential (electron-rich regions, typically colored red or yellow) located around the electronegative nitrogen atom of the nitrile group, the oxygen atom of the formyl group, and the fluorine atom. These sites are susceptible to electrophilic attack. Positive potential (electron-poor regions, colored blue) is generally found around the hydrogen atoms of the benzene ring, indicating sites for nucleophilic attack. researchgate.net

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding electronic transitions and chemical reactivity. nih.govajchem-a.com

HOMO: Represents the ability to donate an electron and is typically localized over the π-system of the benzene ring.

LUMO: Represents the ability to accept an electron and is expected to be distributed over the electron-withdrawing formyl and nitrile groups.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. nih.gov

| Parameter | Significance |

|---|---|

| HOMO Energy | Correlates with the ionization potential; indicates electron-donating ability. |

| LUMO Energy | Correlates with the electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. |

Prediction of Conformational Preferences and Energy Minima

Conformational analysis, performed using computational methods, helps identify the most stable spatial arrangements (conformers) of a molecule. For this compound, the primary source of conformational isomerism is the rotation around the single bond connecting the formyl group to the benzene ring.

Calculations can determine the potential energy surface for this rotation, identifying the energy minima that correspond to stable conformers. It is expected that two planar conformers exist: one where the C=O bond is anti to the C-F bond and another where it is syn. The relative energies of these conformers determine their population at a given temperature. The energy barrier to rotation between these conformers can also be calculated. mdpi.com

Advanced Spectroscopic Characterization Methodologies and Data Analysis

Spectroscopic techniques are essential for the experimental characterization of molecules, providing a "fingerprint" based on the interaction of the molecule with electromagnetic radiation.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

For this compound, the vibrational spectrum is characterized by several key bands:

C≡N Stretching: A strong, sharp band in the FTIR and Raman spectra, typically appearing in the 2220-2240 cm⁻¹ region. analis.com.my

C=O Stretching: A very strong band in the FTIR spectrum, expected around 1700-1720 cm⁻¹, characteristic of an aromatic aldehyde.

C-F Stretching: A strong band in the infrared spectrum, typically found in the 1200-1300 cm⁻¹ region.

Aromatic C-H Stretching: Multiple weak to medium bands appearing above 3000 cm⁻¹.

Aromatic C=C Stretching: Several bands of varying intensity in the 1400-1600 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (FTIR) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C≡N Stretch | 2220 - 2240 | Strong, Sharp |

| C=O Stretch | 1700 - 1720 | Very Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1200 - 1300 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like this compound. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms and the electronic environment within the molecule can be determined. While detailed spectral assignments for this compound are not extensively reported in peer-reviewed literature, the expected spectral features can be predicted based on the known effects of the nitrile, formyl, and fluoro substituents on a benzene ring.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The aldehyde proton (CHO) would appear as a singlet significantly downfield, typically in the range of 9.5-10.5 ppm. The aromatic protons will exhibit complex splitting patterns (doublet, doublet of doublets) due to coupling with each other (ortho- and meta-coupling) and with the fluorine atom.

¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 185-195 ppm. The nitrile carbon is typically found further upfield, around 115-120 ppm. The six aromatic carbons will appear between approximately 110 and 170 ppm, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine-19 NMR spectrum is a simple and powerful method for confirming the presence and electronic environment of the fluorine atom. For this compound, a single resonance is expected. The chemical shift of this signal provides insight into the electron-withdrawing or -donating effects of the other substituents on the ring.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | 9.5 - 10.5 | Singlet (s) | Aldehyde proton (CHO) |

| ¹H | 7.5 - 8.5 | Multiplet (m) | 3 Aromatic protons (CH) |

| ¹³C | 185 - 195 | Singlet (s) | Aldehyde carbon (CHO) |

| ¹³C | 155 - 170 | Doublet (d) | C-F (Large ¹JCF coupling) |

| ¹³C | 110 - 140 | Multiplet (m) | 4 Aromatic carbons (CH and C-CN, C-CHO) |

| ¹³C | 115 - 120 | Singlet (s) | Nitrile carbon (CN) |

| ¹⁹F | -100 to -130 | Multiplet (m) | Aromatic C-F |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

As of this writing, a single-crystal X-ray structure of this compound has not been deposited in publicly available crystallographic databases. A successful SCXRD analysis would yield critical data, including:

Unit Cell Dimensions: The lengths of the sides of the basic repeating unit of the crystal (a, b, c) and the angles between them (α, β, γ).

Crystal System and Space Group: The classification of the crystal's symmetry.

Atomic Coordinates: The precise position of every atom within the unit cell, which allows for the calculation of intramolecular bond lengths and angles.

Intermolecular Contacts: The distances and angles between atoms of neighboring molecules, which are crucial for understanding the forces that stabilize the crystal structure.

This structural information is fundamental for rationalizing the compound's physical properties and for designing new materials in the field of crystal engineering.

UV-Vis Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum arises from electrons being promoted from a lower energy ground state to a higher energy excited state. The structure of this compound contains several chromophores—the benzene ring, the carbonyl group (C=O), and the nitrile group (C≡N)—which are expected to give rise to characteristic absorption bands.

The primary electronic transitions anticipated for this molecule are:

π → π* transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are characteristic of the conjugated system of the benzene ring and the C=O and C≡N double and triple bonds. These transitions typically result in strong absorption bands.

n → π* transitions: These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atom of the carbonyl group, to an antibonding π* orbital. These transitions are generally much weaker (lower molar absorptivity) than π → π* transitions.

Intermolecular Interactions and Crystal Engineering in this compound Assemblies

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design solid-state structures with desired properties. Although the specific crystal structure of this compound is not known, its molecular structure, featuring fluoro, formyl, and cyano groups, provides a rich platform for a variety of directed intermolecular interactions that would govern its self-assembly in the solid state.

The key potential interactions include:

C–H···O Hydrogen Bonds: The oxygen atom of the formyl group is a strong hydrogen bond acceptor. It can readily interact with acidic aromatic C–H donors from neighboring molecules, forming robust synthons that can guide the crystal packing.

C–H···N Hydrogen Bonds: The nitrogen atom of the nitrile group is also a competent hydrogen bond acceptor, capable of forming interactions with aromatic C–H groups. These interactions often play a crucial role in the assembly of benzonitrile (B105546) derivatives.

C–H···F Interactions: The role of organically bound fluorine in intermolecular interactions is a subject of significant study. While fluorine is a weak hydrogen bond acceptor, C–H···F interactions are frequently observed in the crystal structures of fluorinated aromatic compounds. acs.orgresearchgate.net These weak interactions can collectively contribute to the stabilization of a particular crystal packing arrangement. ed.ac.uk Studies on various fluorobenzenes have demonstrated that the C–F group often prefers to form C–H···F interactions over F···F contacts. acs.org

π–π Stacking: The electron-deficient nature of the aromatic ring, due to the presence of three electron-withdrawing groups, could promote π–π stacking interactions with neighboring rings in an offset, face-to-face arrangement to stabilize the crystal lattice.

The interplay and competition between these various weak interactions (C–H···O, C–H···N, C–H···F, and π–π stacking) would ultimately determine the final three-dimensional supramolecular architecture of this compound in the solid state.

Applications of 2 Fluoro 4 Formylbenzonitrile in Advanced Materials and Chemical Technologies

Role in the Synthesis of Functional Polymers and Coatings with Enhanced Performance

2-Fluoro-4-formylbenzonitrile is a significant monomer and intermediate in the production of high-performance polymers and coatings. netascientific.comchemimpex.com Its incorporation into polymer backbones, particularly in poly(arylene ether nitrile)s (PAENs), leads to materials with enhanced thermal stability, mechanical strength, and specific chemical functionalities. chemimpex.commdpi.com

The presence of the fluorine atom and the nitrile group in the monomer unit contributes to the desirable properties of the resulting polymers. Fluorine is known to improve thermal resistance and solvent durability in polymeric materials. The nitrile (cyano) group on the aromatic ring enhances the polymer's adhesion to various substrates through polar interactions and serves as a potential site for crosslinking reactions. researchgate.net This crosslinking, often achieved through the thermal trimerization of nitrile groups to form stable triazine rings, can convert a linear polymer into a bulk structure, further improving thermal and mechanical properties.

Research has demonstrated that PAENs, synthesized through nucleophilic aromatic substitution polymerization, exhibit high glass transition temperatures (Tg) and are thermally stable at high temperatures. mdpi.comresearchgate.net The functional formyl group of this compound allows for its integration into various polymer structures, making it a valuable component for creating advanced materials and coatings designed for demanding applications. netascientific.comchemimpex.comnetascientific.com

Table 1: Impact of Functional Groups of this compound on Polymer Properties

| Functional Group | Contribution to Polymer Properties | Source(s) |

| Fluorine Atom | Enhances thermal stability and solvent resistance. | |

| Nitrile Group | Promotes adhesion to substrates; provides a site for crosslinking to improve mechanical and thermal properties. | researchgate.net |

| Formyl Group | Acts as a reactive site for polymerization, enabling incorporation into diverse polymer backbones. | netascientific.comchemimpex.com |

Development of Dyes and Pigments Exhibiting Unique Structural Features and Improved Stability

This compound is an important intermediate in the synthesis of dyes and pigments. chembk.comchemimpex.comchembk.com Its distinct structural features are instrumental in developing colorants with improved properties, such as enhanced stability and specific color characteristics. netascientific.comsmolecule.com The combination of electron-withdrawing groups and a reactive aldehyde function makes it a versatile precursor for a range of dye and pigment structures. chembk.comsmolecule.com

The synthesis of these colorants often involves condensation reactions where the formyl group of this compound reacts with other organic molecules. netascientific.com The presence of both the fluorine atom and the nitrile group on the benzonitrile (B105546) core influences the electronic properties of the resulting dye molecule, which in turn affects its color and stability. netascientific.com This makes the compound valuable for creating custom dyes for various industrial applications. chembk.comsmolecule.com

Utilization in the Design and Production of Advanced Chemical Sensors and Optoelectronic Materials

The unique electronic and structural properties of this compound make it a valuable building block for advanced chemical sensors and optoelectronic materials. netascientific.comchlorobenzene.ltd

In the field of chemical sensing, this compound is used to synthesize chemosensors, often through the formation of Schiff bases. mdpi.com A Schiff base is formed via a condensation reaction between the formyl group of this compound and a primary amine. mdpi.comwfu.eduresearchgate.net The resulting imine-containing molecule can be designed to selectively coordinate with specific metal ions, leading to a detectable change in its optical properties, such as a "turn-off" fluorescence quenching. mdpi.com This principle is the basis for creating sensitive and selective sensors for environmental or biological monitoring. mdpi.com

In optoelectronics, this compound serves as a precursor for materials used in devices like organic light-emitting diodes (OLEDs). rsc.org It can be used to construct molecules that exhibit aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent in an aggregated state. acs.orgacs.org This property is highly desirable for creating efficient solid-state lighting and display technologies. For instance, it has been used as a starting material in the synthesis of 1-phenyl-1H-benzo[d]imidazole derivatives, which function as host materials in high-performance OLEDs. rsc.org

Table 2: Research Findings on this compound in Sensors and Optoelectronics

| Application Area | Research Finding | Compound Synthesized/Studied | Source(s) |

| Chemical Sensors | Reaction with 3-(triethoxysilyl)propan-1-amine (APTES) to form a Schiff base for potential use in self-assembled monolayer (SAM) sensors. | (E)-2-fluoro-4-(((3-(triethoxysilyl)propyl)imino)methyl)benzonitrile | mdpi.comresearchgate.net |

| Optoelectronics | Used as a starting material to create host materials for phosphorescent and TADF-based OLEDs. | Derivatives of 1-phenyl-1H-benzo[d]imidazole | rsc.org |

| Optoelectronics | Precursor for synthesizing anthracenyl π-conjugates studied for aggregation-enhanced emission (AEE) properties. | (E)-4-(2-(10-Mesitylanthracen-9-yl)vinyl)benzonitrile (related synthesis) | acs.org |

Contributions to Fluorescent Probe Design for Biological Imaging

This compound is a key intermediate for developing fluorescent probes used in biological imaging, a technique that allows scientists to visualize cellular processes in real time. netascientific.comchemimpex.com The unique properties of this compound make it highly suitable for incorporation into complex molecular structures designed for high-sensitivity detection and imaging. chemimpex.comnetascientific.com

Fluorescent probes are designed to interact with specific biological targets, and their performance is critical for obtaining clear and accurate images. nd.edu The structural and electronic characteristics imparted by the this compound moiety can enhance the probe's specificity and sensitivity. For example, it has been used in the synthesis of dihydrofolate reductase inhibitors, where it reacts with a diamine to form a core benzimidazole (B57391) structure, demonstrating its utility in creating biologically active molecules that could be adapted for imaging purposes. google.com The development of such probes is crucial for advancing research in numerous areas, from fundamental cell biology to disease diagnosis. nd.edu

Medicinal Chemistry and Pharmacological Relevance of 2 Fluoro 4 Formylbenzonitrile Derivatives

Utilization as a Key Intermediate in Drug Discovery and Development Initiatives

2-Fluoro-4-formylbenzonitrile is recognized as a valuable building block in the field of drug discovery. Its structural features—specifically the reactive aldehyde (-CHO) and nitrile (-CN) groups, along with the modulating effect of the fluorine atom—make it an important intermediate for creating more complex pharmaceutical compounds. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule. The formyl and nitrile groups serve as chemical handles for a variety of transformations, allowing for the construction of diverse molecular libraries essential for screening and identifying new drug candidates.

Design and Synthesis of Biologically Active Heterocyclic Compounds

The structure of this compound makes it a suitable precursor for the synthesis of various biologically active heterocyclic compounds. The aldehyde and nitrile functionalities can participate in cyclization reactions to form rings containing heteroatoms like nitrogen and oxygen. These heterocyclic motifs are ubiquitous in medicinal chemistry and are core components of many approved drugs.

A closely related isomer, 2-fluoro-5-formylbenzonitrile (B141211), is extensively used in the preparation of heterocyclic compounds that function as PARP inhibitors. chemicalbook.comechemi.comclearsynth.com For instance, it is a key starting material in the synthesis of the phthalazinone heterocyclic system, which forms the core of the anticancer drug Olaparib. chemicalbook.com The synthesis involves reactions where the formyl group is transformed and ultimately participates in building the heterocyclic ring structure. newdrugapprovals.org One documented pathway involves a Horner-Wadsworth-Emmons reaction between 2-fluoro-5-formylbenzonitrile and a phosphonic acid dimethyl ester, followed by cyclization with hydrazine (B178648) hydrate (B1144303) to yield the final heterocyclic core, a 2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid. newdrugapprovals.org

| Reactant 1 | Reactant 2 | Key Reagents | Product | Application | Reference |

| 2-Fluoro-5-formylbenzonitrile | (3-Oxo-1,3-dihydro-isobenzofuran-1-yl) phosphonic acid dimethyl ester | Triethylamine, THF | 2-Fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile | Intermediate for Phthalazinone Synthesis | newdrugapprovals.org |

| 2-Fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile | Hydrazine Hydrate | THF, HCl | 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid | Precursor for PARP Inhibitors | newdrugapprovals.org |

Precursors for Poly(ADP-ribose) Polymerase (PARP) Inhibitors in Cancer Research

The development of Poly(ADP-ribose) Polymerase (PARP) inhibitors represents a significant advancement in targeted cancer therapy, particularly for cancers with BRCA gene mutations. While direct evidence for this compound's use is limited, its isomer, 2-Fluoro-5-formylbenzonitrile , is a well-documented and critical precursor in the synthesis of several PARP inhibitors, most notably Olaparib. chemicalbook.comechemi.com

PARP inhibitors function by blocking a key enzyme involved in DNA single-strand break repair. In cancer cells that already have a compromised DNA repair system (like those with BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

The synthesis of Olaparib relies on 2-fluoro-5-formylbenzonitrile as a starting material to construct the substituted phthalazinone core of the drug. newdrugapprovals.org The process highlights the industrial and pharmaceutical importance of this specific benzonitrile (B105546) derivative in creating targeted anticancer agents. Research into new phthalazinone derivatives continues, with studies showing that modifications to the structure, such as the inclusion of a fluorine-substituted benzene (B151609) ring derived from these precursors, are beneficial for inhibitory activity against PARP1. jst.go.jp

Exploration of Derivatives for Targeting Specific Biological Pathways and Enzymes

Derivatives originating from the 2-fluoro-formylbenzonitrile scaffold are explored for their potential to modulate various biological pathways and enzymes beyond PARP. The unique electronic properties imparted by the fluoro, formyl, and nitrile groups allow these molecules to interact with specific biological targets. smolecule.com

Research has shown that derivatives can be designed to target different enzymes or receptors, making them valuable in drug discovery. smolecule.com For example, studies on related benzonitrile derivatives have explored their potential as:

Antiviral Agents: Formyl groups can be converted into hydrazones, which are used in the development of protease inhibitors, including those targeting HIV-1.

Antimicrobial Agents: Schiff bases derived from formylbenzonitriles have been synthesized and shown to possess broad-spectrum antibacterial activity. smolecule.com

Kinase Inhibitors: Computational studies on related compounds have investigated their potential to inhibit various kinases involved in cancer cell signaling, such as Bruton tyrosine kinase (BTK) and Phosphoinositide 3'-kinase (PI3K). researchgate.net

The versatility of the this compound structure allows medicinal chemists to synthesize a wide array of compounds for screening against numerous biological targets, facilitating the discovery of novel therapeutic agents.

Studies on Molecular Docking and Interactions with Biological Targets

Molecular docking is a computational technique used to predict how a molecule binds to the active site of a target protein or enzyme. Such studies are crucial for understanding the mechanism of action and for optimizing the design of new drug candidates.

While specific molecular docking studies focused exclusively on this compound are not widely published, research on its derivatives and analogous structures provides insight into its potential interactions. The functional groups of this compound are key to its binding capabilities:

The nitrile group can act as a hydrogen bond acceptor.

The formyl group can also accept hydrogen bonds and participate in various non-covalent interactions.

The fluorine atom can form favorable electrostatic interactions and enhance binding affinity.

Molecular docking studies on new pyran derivatives synthesized from related starting materials have been used to investigate their binding modes in the ATP binding pocket of cyclin-dependent kinase 2 (CDK2), an enzyme implicated in cancer. mdpi.com Similarly, docking studies of thiosemicarbazone-benzaldehyde derivatives have been conducted to explore their potential as antibacterial agents. smolecule.comdntb.gov.ua These computational analyses help to establish a structure-activity relationship and confirm that the synthesized compounds could be promising bioactive agents. smolecule.com

Future Research Directions and Emerging Opportunities in 2 Fluoro 4 Formylbenzonitrile Chemistry

Development of Novel and Stereoselective Reaction Pathways and Catalytic Systems

The synthesis of complex molecules often relies on the development of efficient and selective chemical reactions. For 2-fluoro-4-formylbenzonitrile, future research is geared towards creating new reaction pathways that offer high stereoselectivity, a critical factor for the synthesis of chiral drugs.

Researchers are investigating the use of advanced catalytic systems to control the three-dimensional arrangement of atoms during a reaction. This includes the use of chiral catalysts in asymmetric hydrogenation and cyclization reactions to produce specific stereoisomers. acs.org For instance, the development of novel organocatalysts and transition-metal catalysts could enable the stereoselective synthesis of complex heterocyclic structures from this compound. researchgate.netresearchgate.net The exploration of multicomponent reactions, where three or more reactants combine in a single step, also presents a promising avenue for generating molecular diversity with high efficiency and stereocontrol. researchgate.net

Recent advancements have highlighted the potential of palladium-catalyzed reactions for creating substituted tetrahydrofurans with high diastereoselectivity. acs.org Similar methodologies could be adapted for this compound to synthesize novel cyclic ethers. Furthermore, studies on fluorination reactions have shown that diastereoselectivity can be controlled by the choice of base, with lithium diisopropylamide (LDA) showing excellent results in certain cases. cuny.edu

Advanced Computational Design and Prediction of Derivatives with Tailored Biological and Material Properties

Computational chemistry is becoming an indispensable tool in the design of new molecules with specific functions. By using computational models, researchers can predict the properties of this compound derivatives before they are synthesized in the lab, saving time and resources.

Density Functional Theory (DFT) calculations can be employed to model the intramolecular interactions and predict the conformational stability of derivatives. This is particularly useful for designing molecules with specific shapes to fit into the active sites of biological targets like enzymes. For example, computational models can help in designing derivatives with enhanced binding affinity to therapeutic targets.

In materials science, computational methods can predict the electronic and photomechanical properties of crystals derived from this compound. chemrxiv.org This allows for the rational design of new materials with desired characteristics, such as specific absorption wavelengths or mechanical responses to light. chemrxiv.org While simple predictive models based on steric and electrostatic considerations have had limited success, more complex many-body interaction models are being developed to better predict crystal packing and properties. chemrxiv.org

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Compound Generation

The demand for large libraries of compounds for drug discovery and materials science has spurred the development of automated synthesis technologies. Integrating the synthesis of this compound derivatives into flow chemistry and automated platforms offers significant advantages in terms of speed, efficiency, and scalability.

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, allows for precise control over reaction parameters, leading to higher yields and purity. This technology is particularly well-suited for industrial-scale production. Automated synthesis platforms can rapidly generate a large number of derivatives by systematically varying the reactants and conditions, creating extensive chemical libraries for high-throughput screening. chemimpex.com

Microwave-assisted synthesis is another emerging technique that can significantly reduce reaction times, often from hours to minutes, further accelerating the generation of new compounds. The combination of these technologies will be crucial for exploring the vast chemical space accessible from this compound.

Exploration of New Biological Targets and Therapeutic Areas for Derived Compounds

While derivatives of this compound have shown promise in areas like cancer and inflammation, there is a vast potential for exploring new biological targets and therapeutic applications. chemimpex.comgoogle.com The unique structural features of this compound make it a valuable scaffold for designing novel bioactive molecules. chemimpex.com

The introduction of a fluorine atom can enhance a drug's metabolic stability and binding affinity. This property can be exploited to develop new drugs for a wide range of diseases. For example, derivatives could be investigated for their potential as antimicrobial agents, antiviral drugs, or treatments for neurodegenerative diseases. Research into pyrrole-based drugs derived from related vinylbenzonitriles has already shown promise against various diseases.

The formyl and nitrile groups of this compound provide reactive handles for further chemical modifications, allowing for the synthesis of diverse compound libraries to screen against new biological targets. smolecule.com This versatility opens up opportunities in fields beyond traditional pharmaceuticals, such as the development of fluorescent probes for biological imaging. chemimpex.com

Sustainable Synthesis Approaches and Reduction of Environmental Impact in Production

The chemical industry is increasingly focusing on green chemistry principles to develop more sustainable and environmentally friendly manufacturing processes. For this compound, this involves designing synthetic routes that use less hazardous materials, reduce waste, and are more energy-efficient.

One approach is the development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reactor, minimizing the need for purification of intermediates and reducing solvent usage. rsc.org Researchers are also exploring the use of greener solvents and catalysts. For instance, using water as a solvent and biodegradable catalysts like citric acid or taurine (B1682933) can significantly reduce the environmental footprint of a synthesis. nih.gov

Patents have been filed for new preparation methods of 2-fluoro-5-formylbenzonitrile (B141211) (a closely related isomer) that avoid highly toxic reagents like liquid bromine and fuming sulfuric acid, and instead use milder conditions and less hazardous materials, leading to lower costs and reduced environmental impact. google.com Similar strategies are being pursued for this compound to make its production more sustainable and economically viable for industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-4-formylbenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via formylation of 2-fluoro-4-bromobenzonitrile using palladium-catalyzed carbonylation (e.g., CO insertion) under anhydrous conditions . Alternatively, selective oxidation of 2-fluoro-4-methylbenzonitrile using MnO₂ or CrO₃ in acidic media achieves moderate yields (~50–60%). Key variables include temperature (80–120°C) and solvent choice (e.g., DMF for polar aprotic stability) .

Q. How can purity and structural integrity be validated during synthesis?

- Methodological Answer : Employ tandem analytical techniques:

- HPLC with UV detection (λ = 254 nm) to assess purity (>98%).

- ¹³C NMR (CDCl₃, 100 MHz) to confirm the formyl group (δ ~190 ppm) and nitrile resonance (δ ~115 ppm) .

- HRMS (ESI) for molecular ion verification (e.g., [M+H]+ calcd. for C₈H₅FNO: 162.0353) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Use PPE (nitrile gloves, lab coat) due to irritant properties (GHS07 warning) .

- Avoid inhalation; work in a fume hood. The compound’s flash point is 121°C, requiring storage below 25°C in airtight containers .

Advanced Research Questions

Q. How does the electron-withdrawing nitrile group influence the reactivity of the formyl moiety in cross-coupling reactions?

- Methodological Answer : The nitrile group enhances electrophilicity of the formyl carbon, enabling nucleophilic additions (e.g., Grignard reactions). Computational DFT studies (B3LYP/6-31G*) show a 15% increase in electrophilicity index compared to non-nitrile analogs. Experimental validation via kinetic studies (e.g., aldol condensations) confirms faster reaction rates .

Q. What strategies resolve contradictions in reported solubility data for polar aprotic solvents?

- Methodological Answer : Discrepancies arise from crystallinity and solvent trace moisture. Standardize solubility tests:

- Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).

- Compare DSC data (melting point ~121°C) to identify polymorphic forms affecting solubility .

Q. Can this compound serve as a precursor for bioactive molecule synthesis?

- Methodological Answer : Yes, its formyl group is pivotal for Schiff base formation with amines (e.g., hydrazines for hydrazones). In medicinal chemistry, this enables synthesis of fluorinated heterocycles (e.g., quinazolines) with enhanced metabolic stability. A case study achieved 70% yield in a Knoevenagel condensation for antitumor agent intermediates .

Q. How do steric and electronic effects of the fluorine substituent impact regioselectivity in nucleophilic aromatic substitution?

- Methodological Answer : Fluorine’s -I effect deactivates the ring, directing nucleophiles (e.g., amines) to the para-position relative to the nitrile group. Steric hindrance at the ortho position (due to fluorine) reduces byproduct formation. Kinetic isotopic labeling (²H/¹⁹F NMR) quantifies substitution rates, showing a 3:1 para/ortho ratio in DMSO at 80°C .

Data Contradictions and Resolution

- Synthetic Yield Variability : Patent literature (e.g., US2010/305052) reports 71% yield via Pd-catalyzed methods , while academic studies note 50–60% yields under similar conditions. This discrepancy may arise from catalyst purity (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) or CO gas pressure optimization .

- Solubility in DMSO : Conflicting reports (50–100 mg/mL) likely stem from batch-dependent crystallinity. Use hot filtration (0.45 μm PTFE) at 60°C to achieve consistent supersaturation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.